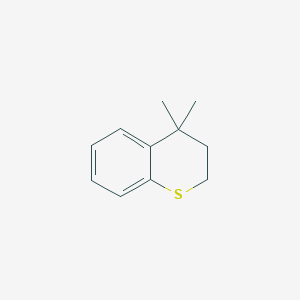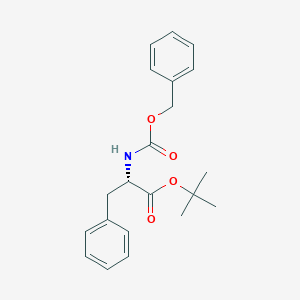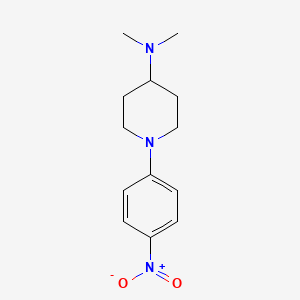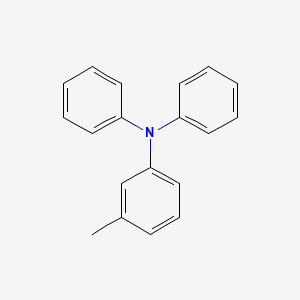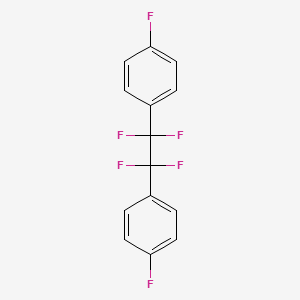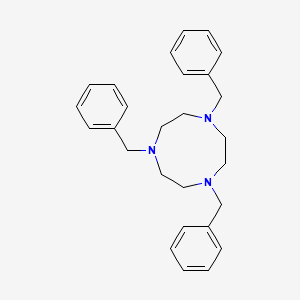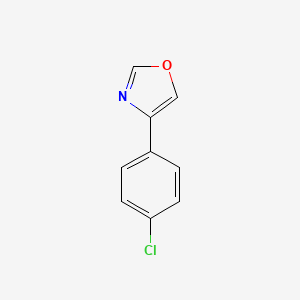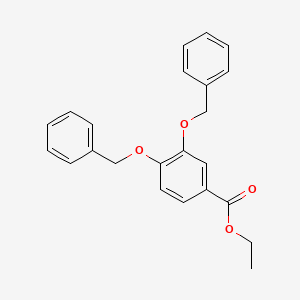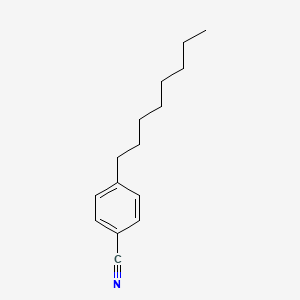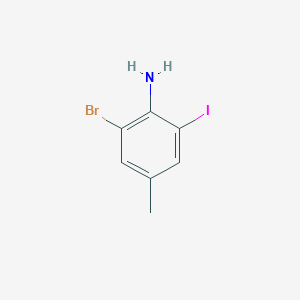
4-(Phenoxymethyl)phenylboronic acid
Übersicht
Beschreibung
4-(Phenoxymethyl)phenylboronic acid is a boronic acid derivative with the molecular weight of 228.06 . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(Phenoxymethyl)phenylboronic acid is represented by the SMILES stringOB(O)c1ccc(COc2ccccc2)cc1 . The InChI key is IXDHTLPOOZIZJX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-(Phenoxymethyl)phenylboronic acid is a solid substance . It has a molecular weight of 228.05 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-(Phenoxymethyl)phenylboronic Acid Applications:
Suzuki-Miyaura Coupling Reaction
4-(Phenoxymethyl)phenylboronic acid is used as a reactant in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling method that forms carbon-carbon bonds by reacting with different aryl halides over a palladium catalyst . It is a powerful tool for creating complex organic compounds, including pharmaceuticals and polymers.
Fluorescent Sensing
Boronic acids, including derivatives like 4-(Phenoxymethyl)phenylboronic acid, can be utilized in fluorescent sensors. These compounds have been studied for use as sensors for catechol and its amino-derivatives such as dopamine, DOPA, and DOPAC .
Diagnostic Applications
Phenylboronic acid derivatives form reversible complexes with polyols, including sugars. This property is leveraged in various diagnostic applications, particularly in the detection and measurement of glucose levels, which is crucial for diabetes management .
Therapeutic Applications
The reversible complex formation ability of phenylboronic acids also extends to therapeutic applications. These compounds can be used in drug delivery systems where controlled release of the drug is required, such as in cancer therapy .
Material Science
In material science, boronic acids are used to modify surface properties of materials or create new materials with specific functionalities. This includes creating hydrogels that respond to stimuli such as pH changes or glucose concentration .
Organic Synthesis
4-(Phenoxymethyl)phenylboronic acid serves as a building block in organic synthesis for constructing complex molecules. Its ability to form stable covalent bonds with other organic compounds makes it valuable for synthesizing a wide range of organic products .
Polymer Chemistry
This compound can be involved in the synthesis of polymers by providing phenyl groups that can interact with other monomers or polymers to form new materials with desired properties like increased strength or chemical resistance .
Catalysis
Boronic acids are known to act as catalysts or co-catalysts in various chemical reactions due to their ability to form stable complexes with other molecules, thus enhancing reaction rates or selectivity .
MilliporeSigma - 4-Phenoxyphenylboronic acid BMC Chemistry - Boronic acids for sensing and other applications Springer - Phenylboronic Acids-based Diagnostic and Therapeutic Applications RSC - Selection of boron reagents for Suzuki–Miyaura coupling
Safety and Hazards
4-(Phenoxymethyl)phenylboronic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Wirkmechanismus
Target of Action
4-(Phenoxymethyl)phenylboronic acid, like other boronic acids and their esters, is a highly valuable building block in organic synthesis . Its primary targets are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura (SM) coupling reaction .
Mode of Action
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This compound, therefore, plays a crucial role in facilitating the formation of carbon-carbon bonds in this reaction .
Biochemical Pathways
The most significant biochemical pathway involving 4-(Phenoxymethyl)phenylboronic acid is the SM coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments.
Result of Action
The primary result of the action of 4-(Phenoxymethyl)phenylboronic acid is the formation of carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 4-(Phenoxymethyl)phenylboronic acid can be influenced by environmental factors. This means that the compound’s action, efficacy, and stability can be affected by the presence of air and moisture in its environment .
Eigenschaften
IUPAC Name |
[4-(phenoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDHTLPOOZIZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449703 | |
| Record name | 4-(phenoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxymethyl)phenylboronic acid | |
CAS RN |
397843-61-7 | |
| Record name | B-[4-(Phenoxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(phenoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



